(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide
CAS No.: 1799262-51-3
Cat. No.: VC5569460
Molecular Formula: C13H17NO4
Molecular Weight: 251.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1799262-51-3 |
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Molecular Formula | C13H17NO4 |
Molecular Weight | 251.282 |
IUPAC Name | (E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide |
Standard InChI | InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+ |
Standard InChI Key | ZDTRXPASCXHYCC-OWOJBTEDSA-N |
SMILES | C1COCCC1(CNC(=O)C=CC2=COC=C2)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Acrylamide backbone: The (E)-configured acrylamide group () introduces rigidity and potential electrophilic reactivity due to the α,β-unsaturated carbonyl system.
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Furan-3-yl substituent: A furan ring attached at the 3-position contributes aromaticity and hydrogen-bonding capabilities, common in bioactive molecules .
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Tetrahydro-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring with a hydroxyl group at the 4-position, conferring hydrophilicity and stereochemical complexity .
The molecular formula is inferred as (molecular weight ≈ 281.3 g/mol), though experimental validation is required. The (E)-stereochemistry ensures spatial separation of the furan and pyran groups, potentially influencing target binding.
Nomenclature and Stereochemistry
The IUPAC name reflects:
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Positional numbering: The tetrahydro-2H-pyran ring assigns oxygen to position 2, with hydroxyl and methyl substituents at position 4.
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Stereodescriptors: The (E)-configuration denotes trans orientation of the acrylamide’s double bond.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented, analogous methodologies suggest viable pathways:
Route 1: Nucleophilic Substitution
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Precursor preparation: 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is synthesized via oxidation of 4-hydroxytetrahydro-2H-pyran .
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Reductive amination: Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride yields the primary amine.
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Acrylation: Treatment with acryloyl chloride in dichloromethane introduces the acrylamide group .
Route 2: Mitsunobu Reaction
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Coupling 4-hydroxytetrahydro-2H-pyran-4-methanol with furan-3-acrylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Physicochemical Properties
Property | Value |
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Log P (octanol-water) | 0.48 (predicted) |
Water Solubility | ~36.9 mg/mL |
Hydrogen Bond Donors | 2 (amide NH, pyran OH) |
Topological Polar Surface Area | 78.9 Ų |
Biological Activities and Mechanisms
Inferred Pharmacodynamics
Structural parallels to kinase inhibitors and antimicrobial agents suggest potential mechanisms:
Kinase Inhibition
Compounds with tetrahydro-pyran moieties demonstrate affinity for ATP-binding pockets in kinases. For example, RIP1 kinase inhibitors in patent WO2021046407A1 utilize similar oxygen-rich heterocycles for target engagement . The acrylamide’s electrophilic carbonyl may facilitate covalent binding to cysteine residues .
Antimicrobial Activity
Furan derivatives disrupt bacterial cell membranes via lipid peroxidation. The hydroxylated pyran could enhance solubility, improving bioavailability .
Comparative Analysis with Structural Analogs
The target compound’s 4-hydroxypyran and furan-3-yl groups confer distinct electronic and steric profiles compared to analogs, potentially enhancing target selectivity.
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